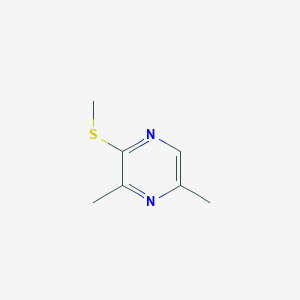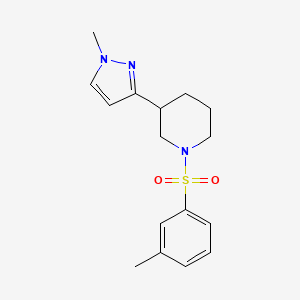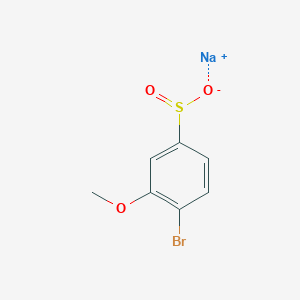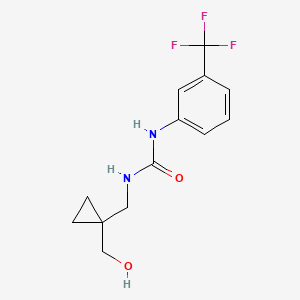![molecular formula C15H17N3O2S B2798903 2-[[6-(2-Furanyl)-3-pyridazinyl]thio]-1-(1-piperidinyl)ethanone CAS No. 872704-09-1](/img/structure/B2798903.png)
2-[[6-(2-Furanyl)-3-pyridazinyl]thio]-1-(1-piperidinyl)ethanone
Overview
Description
2-[[6-(2-Furanyl)-3-pyridazinyl]thio]-1-(1-piperidinyl)ethanone is a complex organic compound characterized by its unique molecular structure, which includes a furanyl group, a pyridazinyl group, a thioether linkage, and a piperidinyl moiety
Preparation Methods
The synthesis of 2-[[6-(2-Furanyl)-3-pyridazinyl]thio]-1-(1-piperidinyl)ethanone typically involves multiple steps, starting with the preparation of the furanyl and pyridazinyl precursors. One common synthetic route includes the following steps:
Furanyl Derivative Synthesis: : The furanyl group can be synthesized through various methods, such as the cyclization of furfural derivatives.
Pyridazinyl Derivative Synthesis: : The pyridazinyl group can be synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,4-diketones.
Thioether Formation: : The thioether linkage is formed by reacting the furanyl derivative with a suitable thiolating agent.
Piperidinyl Introduction: : The piperidinyl group is introduced through nucleophilic substitution reactions involving piperidine derivatives.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or chromium-based reagents.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions are common, where the piperidinyl group can be substituted with other nucleophiles.
Common reagents and conditions used in these reactions include strong acids or bases, depending on the specific reaction type. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted analogs.
Scientific Research Applications
2-[[6-(2-Furanyl)-3-pyridazinyl]thio]-1-(1-piperidinyl)ethanone has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : The compound has been studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: : Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: : It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism by which 2-[[6-(2-Furanyl)-3-pyridazinyl]thio]-1-(1-piperidinyl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired outcomes in research and potential therapeutic applications.
Comparison with Similar Compounds
When compared to similar compounds, 2-[[6-(2-Furanyl)-3-pyridazinyl]thio]-1-(1-piperidinyl)ethanone stands out due to its unique structure and reactivity. Similar compounds include other furanyl and pyridazinyl derivatives, as well as thioethers and piperidines. The uniqueness of this compound lies in its combination of these functional groups, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-15(18-8-2-1-3-9-18)11-21-14-7-6-12(16-17-14)13-5-4-10-20-13/h4-7,10H,1-3,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYIUQYOJRGGRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[1-(3,5-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2798824.png)

![5-((4-Ethylpiperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2798826.png)
![5-Chloro-2-(methylsulfanyl)-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-YL}pyrimidine-4-carboxamide](/img/structure/B2798827.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2798828.png)

![5-(3-Chloropropyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2798830.png)
![N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide](/img/structure/B2798831.png)




![3-Amino-2-(2-(benzo[d]thiazol-2-ylthio)acetyl)but-2-enenitrile](/img/structure/B2798842.png)
